2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3), also known as 4,6-dimethyl-2-nitroaniline, is a highly substituted, sterically hindered aromatic amine. Unlike many simpler liquid anilines, it is a stable crystalline solid at room temperature, which significantly enhances its shelf-life and handling safety during industrial scale-up [1]. The compound features a specific 2,4-dimethyl and 6-nitro substitution pattern that dictates its distinct electron density and steric profile. In procurement and material selection, it is primarily sourced as a specialized building block for complex heterocyclic synthesis (such as benzimidazoles), a diazonium precursor for advanced azo dyes, and a highly precise non-aqueous acidity indicator for moisture-sensitive adhesive formulations [2].
Generic substitution with less substituted analogs, such as 2-methyl-6-nitroaniline or unsubstituted 2-nitroaniline, fails in both chemical synthesis and formulation applications. In pharmaceutical and dye synthesis, the dual methyl groups at the 2 and 4 positions provide essential steric bulk and lipophilicity that dictate the regioselectivity of downstream ring-closures and the binding affinity of the final heterocyclic cores [1]. In formulation contexts, such as cyanoacrylate adhesive stabilization, substituting 2,4-dimethyl-6-nitroaniline with more electron-rich (e.g., dimethoxy) or electron-withdrawing analogs drastically alters the indicator acid strength (pK_I). This shift destroys the compound's ability to act as a precise colorimetric buffer for strong carbon-acids in anhydrous environments, leading to premature adhesive curing or color instability [2].
In anhydrous environments such as sulfolane, 2,4-dimethyl-6-nitroaniline functions as a highly specific colorimetric acidity indicator for strong carbon-acids. Quantitative evaluation demonstrates a pK_I of 0.27, distinguishing it from both more electron-rich and electron-withdrawing analogs [1].
| Evidence Dimension | Non-aqueous indicator acid strength (pK_I) |
| Target Compound Data | pK_I = 0.27 |
| Comparator Or Baseline | 2,4-Dimethoxy-6-nitroaniline (pK_I = 0.87) and 4-(Methylthio)-2-nitroaniline (pK_I = -0.09) |
| Quantified Difference | 0.60 units lower than the dimethoxy analog; 0.36 units higher than the methylthio analog. |
| Conditions | Anhydrous sulfolane / Cyanoacrylate adhesive stabilization formulations. |
Procurement of this exact compound is critical for adhesive manufacturers requiring precise buffering and color stability in moisture-sensitive cyanoacrylate monomers.
Unlike its liquid precursor 2,4-dimethylaniline, 2,4-dimethyl-6-nitroaniline forms a highly stable crystalline solid (mp 67–68 °C). Crystallographic data reveals near-perfect planarity of the non-hydrogen atoms (r.m.s. deviation 0.0161–0.0216 Å) and a strong intermolecular N-H...O hydrogen-bonding network[1].
| Evidence Dimension | Physical state and structural planarity |
| Target Compound Data | Solid (mp 67-68 °C) with intermolecular N-H...O bonds (2.62–3.16 Å) |
| Comparator Or Baseline | 2,4-Dimethylaniline (liquid at room temperature) |
| Quantified Difference | Phase transition to a stable solid driven by strong hydrogen bonding and a 2.19° dihedral angle between asymmetric units. |
| Conditions | X-ray crystallographic analysis of solid-state packing. |
The crystalline nature of this intermediate significantly improves shelf-life, precise weighing, and handling safety in industrial scale-up compared to liquid xylidine precursors.
Direct nitration of 2,4-dimethylaniline is notoriously difficult, suffering from poor regioselectivity, higher costs, and bad yields. Procuring 2,4-dimethyl-6-nitroaniline directly bypasses the need for the multi-step protection-nitration-deprotection route, which requires aggressive mixed acids and yields approximately 82.5% even under optimized laboratory conditions[1].
| Evidence Dimension | Synthesis efficiency / Process bypass |
| Target Compound Data | Commercially available as a >97% pure pre-nitrated building block. |
| Comparator Or Baseline | In-house direct nitration of 2,4-dimethylaniline (low yield, complex purification). |
| Quantified Difference | Eliminates a hazardous multi-step mixed-acid nitration process that typically caps at 82.5% yield even with acetanilide protection. |
| Conditions | Industrial-scale electrophilic aromatic substitution. |
Purchasing the pre-nitrated compound eliminates hazardous mixed-acid handling and costly purification bottlenecks in downstream dye or pharmaceutical manufacturing.
Used as a non-aqueous acidity indicator and bleachable dye component in cyanoacrylate adhesives. Its specific pK_I (0.27) ensures precise buffer ratios and stable color transitions during curing, providing precise baseline stability unlike generic nitroanilines[1].
Serves as a critical building block for 1,2-bis-substituted benzimidazoles. The 4,6-dimethyl substitution pattern is mandatory for target binding affinity and lipophilicity in complex heterocyclic cores, which cannot be achieved with unsubstituted 2-nitroaniline [2].
Utilized as a stable, crystalline diazonium precursor. The dual methyl groups enhance the solubility and colorfastness of the resulting dyes, while procuring the pre-nitrated form bypasses hazardous in-house nitration workflows[2].
Irritant